molecular formula C6H3BrFNO2 B1292196 5-Bromo-2-fluoronicotinic acid CAS No. 29241-66-5

5-Bromo-2-fluoronicotinic acid

Katalognummer B1292196
CAS-Nummer: 29241-66-5
Molekulargewicht: 220 g/mol
InChI-Schlüssel: VUGXRWXIIOSMCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 5-Bromo-2-fluoronicotinic acid involves adding the compound (2.20 g, 10 mmol) to a solution with 10 mL THF and 0.5 mL double-distilled water under room temperature. The mixture is stirred for 30 minutes, then filtered. The filtrate is left to evaporate in air. After several days, colorless block crystals are obtained, with a yield of 73.2% based on 5-bromo-2-fluoronicotinic acid .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoronicotinic acid is nearly co-planar. The bond lengths of C—F and C—Br are 1.334 and 1.888 Å, respectively. The carboxyl group is protonated and the N atom from the pyridine is not protonated, which is confirmed by X-ray diffraction .

Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

5-Bromo-2-fluoronicotinic acid: has been utilized in crystallography to determine the crystal structure of compounds. The orthorhombic crystal system of this compound, with specific lattice parameters, allows researchers to understand the molecular geometry and electron distribution within the molecule . This information is crucial for predicting reactivity and interaction with other molecules.

Safety And Hazards

5-Bromo-2-fluoronicotinic acid is classified as a warning substance with hazard statements H315-H319-H335. Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the substance . In case of ingestion, immediate medical assistance should be sought .

Eigenschaften

IUPAC Name

5-bromo-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGXRWXIIOSMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641049
Record name 5-Bromo-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoronicotinic acid

CAS RN

29241-66-5
Record name 5-Bromo-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-2-fluoronicotinate (90 mg, 0.38 mmol) in 2 mL of THF was added 1N NaOH (1.0 mL, 1.0 mmol) at room temperature. The reaction was stirred at room temperature for 2 h before it was neutralized by 1.0 mL of 1N HCl. The solution was then concentrated under reduced pressure and the residue was purified on preparative (RP) HPLC to provide 5-Bromo-2-fluoronicotinic acid (55 mg).
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoronicotinic acid
Reactant of Route 3
5-Bromo-2-fluoronicotinic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-fluoronicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-fluoronicotinic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-fluoronicotinic acid

Citations

For This Compound
91
Citations
B Cai, YN Meng, ME Zhu, XS Yao… - … für Kristallographie-New …, 2020 - degruyter.com
… 5-Bromo-2-fluoronicotinic acid (2.20 g, 10 mmol) was added to a solution with 10 mL THF and 0.5 mL double-destilled water under room temperature, stirred for 30 min, then filtered …
Number of citations: 2 www.degruyter.com
SD Cowen, D Russell, LA Dakin, H Chen… - Journal of Medicinal …, 2016 - ACS Publications
… -1-yl)propan-1-amine was purchased from Acros; 3-(ethoxycarbonyl)pyridine-5-boronic acid pinacol ester was purchased from Frontier Scientific; 5-bromo-2-fluoronicotinic acid was …
Number of citations: 26 pubs.acs.org
CL Do-Thanh - 2011 - trace.tennessee.edu
The development of synthetic receptors capable of high-affinity complexation of biologically relevant analytes in competitive solvent systems represents an ongoing challenge in …
Number of citations: 3 trace.tennessee.edu
QQ Tang, SH Li, ZQ Cheng - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 93 H 68 N 3 O 16 Co 2 , triclinic, P1̄ (no. 2), a = 9.9281(4) Å, b = 19.1304(8) Å, c = 22.0724(10) Å, α = 66.036(4), β = 87.374(4), γ = 85.610(3), V = 3819.1(3) Å 3 , Z = 2, R gt (F) = …
Number of citations: 0 www.degruyter.com
SQ Hu, SH Li - Zeitschrift für Kristallographie-New Crystal Structures, 2020 - degruyter.com
C 40 H 30 N 2 O 8 Co, triclinic, P1̄ (no. 2), a = 9.8766(6) Å, b = 11.5473(8) Å, c = 14.2194(9) Å, α = 84.534(5), β = 85.582(5), γ = 79.413(5), V = 1583.90(17) Å 3 , Z = 2, R gt (F) = 0.0650…
Number of citations: 1 www.degruyter.com
H Huang, L Xu - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
C 25 H 19 N 5 O 4 , triclinic, P1̄ (no. 2), a = 7.5952(11) Å, b = 9.4729(13) Å, c = 16.260(2) Å, α = 76.559(2), β = 87.394(2), γ = 73.886(2), V = 1092.9(3) Å 3 , Z = 4, R gt (F) = 0.0433, wR …
Number of citations: 0 www.degruyter.com
XM Shi, LN Xiao, P Peng - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
… The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C 6 H 5 BrFNO 3 …
Number of citations: 2 www.degruyter.com
KM Lo, SM Lee, ERT Tiekink - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 19 H 22 MoN 2 O 7 S, triclinic, P1̄ (no. 2), a = 7.9719(2) Å, b = 10.3854(2) Å, c = 13.1042(3) Å, α = 81.451(2), β = 72.444(2), γ = 87.930(2), V = 1022.85(4) Å 3 , Z = 2, R gt (F) = 0.0181…
Number of citations: 2 www.degruyter.com
C Wu, ST Wu, QL Zhang, J Zou - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 13 H 11 N 3 O 3 ⋅ C 3 H 5 O 2 , triclinic, P1̄ (no. 2), a = 9.6481(6) Å, b = 10.0123(6) Å, c = 10.1667(6) Å, α = 116.680(2), β = 113.268(2), γ = 95.809(2), V = 758.31(8) Å 3 , Z = 2, R gt (…
Number of citations: 0 www.degruyter.com
KH Li, C Liu - Zeitschrift für Kristallographie-New Crystal Structures, 2020 - degruyter.com
C 28 H 22 CdN 4 O 6 , triclinic, P1̄ (no. 2), a = 8.8463(3) Å, b = 9.0275(3) Å, c = 15.6752(5) Å, α = 78.033(3), β = 88.988(3), γ = 84.843(3), V = 1219.66(7) Å 3 , Z = 2, R gt (F) = 0.0333, …
Number of citations: 0 www.degruyter.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.